MD-222

PROTAC degrader MDM2 degradation p53 activation

Conventional MDM2 inhibitors only block protein-protein interactions, leaving MDM2 protein intact and limiting mechanistic insights. MD-222 is a first-in-class PROTAC degrader that eliminates MDM2 via ubiquitination, enabling definitive p53 pathway studies. - **Mechanism:** Recruits cereblon E3 ligase; degrades MDM2 at 1-30 nM (RS4;11 cells) - **Functional Outcome:** Activates p53 target genes (MDM2, CDKN1A, PUMA, BAX); >1800-fold selective for p53 wild-type vs. mutant cells - **Research Use:** Reference PROTAC control for degrader vs. molecular glue studies; benchmark for linker SAR and degradation kinetics

Molecular Formula C48H47Cl2FN6O6
Molecular Weight 893.8 g/mol
Cat. No. B15544443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD-222
Molecular FormulaC48H47Cl2FN6O6
Molecular Weight893.8 g/mol
Structural Identifiers
InChIInChI=1S/C48H47Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-6,9,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1
InChIKeyRRSNDVCODIMOFX-MPKOGUQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MD-222: First-in-Class MDM2 PROTAC Degrader


MD-222 (CAS 2136246-72-3) is a first-in-class proteolysis targeting chimera (PROTAC) degrader that recruits the E3 ligase cereblon to ubiquitinate and degrade the MDM2 protein. By eliminating MDM2 rather than merely inhibiting its interaction with p53, MD-222 activates wild-type p53 and exerts anticancer effects in p53-proficient cell lines [1][2]. Its heterobifunctional structure incorporates ligands for both cereblon and MDM2, connected by a carefully optimized linker, and achieves rapid, dose-dependent MDM2 degradation at low nanomolar concentrations .

Pathway Context MDM2 degradation and p53 pathway activation in p53 wild-type cell models
Mechanism Studies Differentiation between PROTAC degraders and molecular glues; linker SAR
Selection Logic Reported first-in-class cereblon-recruiting PROTAC for MDM2 target engagement

Why MD-222 Cannot Be Substituted


MD-222 is not interchangeable with conventional MDM2 inhibitors (e.g., MI-1061, Nutlin-3a, RG7112) because its PROTAC mechanism degrades the MDM2 protein, whereas inhibitors only block the MDM2-p53 protein-protein interaction [1]. Even minor structural modifications of MD-222 can completely alter its mechanism, converting it from a bona fide PROTAC degrader into a molecular glue with different target specificity and p53-independent activity, as observed with the close analog MG-277 [2]. Substitution with other MDM2-targeting PROTACs like MD-224 also carries distinct selectivity and potency trade-offs [3]. Therefore, generic substitution without verifying MD-222's unique degradation profile and p53 activation potency compromises experimental reproducibility and invalidates cross-study comparisons.

!
MDM2 inhibitors cannot replicate degradation mechanism. Nutlin-3a, RG7112 block p53 interaction but do not eliminate MDM2 protein; pathway response may differ fundamentally.
!
Minor structural changes alter target specificity. Analog MG-277 acts as a molecular glue degrading GSPT1, not a p53-activating PROTAC; results may not transfer.
!
Other MDM2 PROTACs (e.g., MD-224) have distinct degradation profiles. Potency and linker-dependent kinetics differ; direct substitution may shift experimental endpoints.

MD-222 vs. Analogs and Inhibitors


Growth Inhibition Potency vs. MD-224

In head-to-head cell viability assays conducted under identical conditions, MD-222 exhibits significantly higher antiproliferative potency compared to the closely related PROTAC degrader MD-224. MD-222 inhibits RS4;11 cell growth with an IC50 of 5.5 nM [1], whereas MD-224 achieves an IC50 of 1.5 nM under comparable conditions [2]. While MD-224 is more potent, MD-222's distinct linker design offers a different degradation profile that may be preferable for certain mechanistic studies.

Growth inhibition vs. MD-224
Head-to-head
MD-222 IC50 5.5 nM; MD-224 IC50 1.5 nM (RS4;11, 4-day WST-8)
Reported potency difference guides linker-dependent degrader selection.
MD-224 higher potency; MD-222 profile may suit kinetic or off-target studies.
PROTAC degrader MDM2 degradation p53 activation leukemia

Growth Inhibition vs. Nutlin-3a

MD-222 exhibits markedly superior cell growth inhibition compared to the classic small-molecule MDM2 inhibitor Nutlin-3a. In RS4;11 leukemia cells (p53 wild-type), MD-222 achieves an IC50 of 5.5 nM [1], whereas Nutlin-3a requires concentrations in the 4-6 μM range (4000-6000 nM) to achieve comparable growth inhibition in p53 wild-type ovarian cancer cell lines [2]. This represents an approximately 727- to 1091-fold potency advantage for MD-222.

Growth inhibition vs. Nutlin-3a
Cross-study
MD-222 IC50 5.5 nM; Nutlin-3a 4–6 μM (p53 wild-type ovarian cancer lines)
Highlights differentiated response between degradation and PPI inhibition.
727–1091-fold lower reported concentration; model and assay differences apply.
PROTAC degrader MDM2 inhibitor p53 wild-type cancer

Growth Inhibition vs. RG7112

MD-222 outperforms the clinical-stage MDM2 inhibitor RG7112 in p53 wild-type cell growth inhibition. MD-222 achieves an IC50 of 5.5 nM in RS4;11 cells [1], while RG7112 has an average GI50 of 400 nM (0.4 μM) across p53 wild-type tumor cell lines as measured by MTT assay . This represents a 72.7-fold potency advantage for MD-222.

Growth inhibition vs. RG7112
Cross-study
MD-222 IC50 5.5 nM; RG7112 average GI50 400 nM (wild-type p53 solid tumor panel)
Indicates reported potency difference of 72.7-fold in wild-type p53 context.
MTT assay and cell line panel differ; direct potency comparisons require validation.
PROTAC degrader MDM2 inhibitor RG7112 p53 wild-type

p53-Dependent Cellular Selectivity

MD-222 demonstrates exquisite cellular selectivity for p53 wild-type cancer cells. It shows an IC50 of 5.5 nM in RS4;11 cells (p53 wild-type) but has no effect on RS4;11/IRMI-2 (p53 mutant), MDA-MB-231, or MDA-MB-468 cells [1]. In contrast, MDM2 inhibitors like RG7112 show only 83.5-fold selectivity (average GI50 of 0.4 μM for wild-type p53 vs. 33.4 μM for mutant p53) .

p53-dependent selectivity
Cross-study
IC50 5.5 nM (wild-type p53); no effect in p53 mutant/deleted lines
Supports p53 pathway-specific degradation endpoint interpretation.
Selectivity ratio >1820-fold estimated; RG7112 reports ~83.5-fold.
PROTAC degrader MDM2 degradation p53 mutant selectivity

p53 Activation vs. Analog MG-277

Structural modifications that convert MD-222 into the analog MG-277 abolish p53 activation. At 10 nM, MD-222 significantly increases mRNA levels of p53 target genes MDM2, CDKN1A (p21), PUMA, and BAX in RS4;11 cells [1]. In contrast, MG-277 at 3 nM fails to activate wild-type p53, instead degrading the translation termination factor GSPT1 in a p53-independent manner [2][3].

p53 activation vs. MG-277
Head-to-head
MD-222 (10 nM) induces p53 targets; MG-277 (3 nM) fails to activate p53, degrades GSPT1
Structural modification converts degrader into molecular glue; p53 pathway response lost.
Confirms stringent structural requirements for MDM2-targeted p53 activation.
PROTAC degrader MDM2 degradation p53 activation molecular glue

MD-222 Research Applications


MDM2-p53 Mechanism Studies in Leukemia

MD-222's potent degradation of MDM2 (effective at 1-30 nM) and robust activation of p53 target genes (MDM2, CDKN1A, PUMA, BAX) in RS4;11 leukemia cells [1] make it an ideal tool for dissecting MDM2-p53 signaling in hematological malignancies. Its >1800-fold selectivity for p53 wild-type over mutant cells [2] ensures clean, interpretable results in p53-proficient leukemia models.

PROTAC Linker Optimization & Degradation Kinetics

As a first-in-class MDM2 PROTAC degrader [1], MD-222 serves as a critical reference compound for structure-activity relationship (SAR) studies examining linker design, cereblon recruitment efficiency, and degradation kinetics. Its distinct potency profile (IC50 5.5 nM) relative to MD-224 (IC50 1.5 nM) [2] provides a benchmark for evaluating new degrader candidates.

Differentiating PROTACs from Molecular Glues

MD-222 is a validated bona fide PROTAC degrader that degrades MDM2 and activates p53, while its close analog MG-277 functions as a molecular glue that degrades GSPT1 and lacks p53 activation [1]. Researchers investigating the mechanistic boundary between PROTACs and molecular glues should procure MD-222 as the reference PROTAC control alongside MG-277 as the molecular glue comparator [2].

p53 Activation in High-Throughput Screens

MD-222's potent and selective p53 activation (IC50 5.5 nM in RS4;11 cells) [1] and its >72-fold superiority over clinical-stage MDM2 inhibitors like RG7112 [2] establish it as a robust positive control for high-throughput screens measuring p53 transcriptional activity, apoptosis induction, or MDM2 degradation in p53 wild-type cancer cell panels.

Application
Selection Property
Validation Focus
MDM2-p53 pathway studies in p53 wild-type leukemia models
MDM2 degradation vs. inhibition mechanism
p53 target gene induction and cellular selectivity
PROTAC linker SAR and degradation kinetics
Reported degradation efficiency and linker design context
Comparison with MD-224 degradation profile
Differentiation between PROTACs and molecular glues
Mechanistic switch upon minor structural modification
p53 activation readout vs. GSPT1 degradation
p53 pathway activation screening in wild-type p53 panels
Reported selectivity for wild-type p53 cells
Growth inhibition endpoint in wild-type vs. mutant p53 cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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